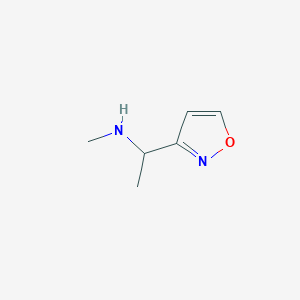
1-(3-isoxazolyl)-N-methylethanamine
Vue d'ensemble
Description
“1-(3-isoxazolyl)-N-methylethanamine” is a derivative of isoxazole, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazole can be synthesized via a variety of methods. For instance, it can be produced through a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .Molecular Structure Analysis
The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis
Isoxazole and its derivatives have been found to undergo various chemical reactions. For example, Malik and Khan synthesized a series of (5-amino-3-substituted-1,2,4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives and evaluated their anticonvulsant activities .Applications De Recherche Scientifique
Synthesis and Anti-tumor Activities
Isoxazole compounds, including derivatives related to 1-(3-isoxazolyl)-N-methylethanamine, have been synthesized and tested for their anti-tumor activities. One study focused on novel isoxazole compounds synthesized from 3,4-difluorobenzaldehyde, showing that some exhibited significant anti-tumor activities. This highlights the potential of isoxazole derivatives in the development of new anticancer drugs (Qi Hao-fei, 2011).
Multifunctional Applications
Isoxazoles are notable for their wide range of applications, not only in medicine but also in agriculture and industry. They serve as fluorescent probes, muscle relaxants, treatments for cardiovascular diseases, components in nonaqueous batteries, and intermediates in synthetic chemistry. The versatility of isoxazole derivatives underscores their importance across different sectors, demonstrating their multifunctional utility (M. Fascio, Verónica Montesano, N. D'Accorso, 2000).
Glycosylamide Derivatives Synthesis
Research has also explored the stereoselective synthesis of α- and β-glycosylamide derivatives from glycopyranosyl azides using isoxazoline intermediates. This method has applications in creating complex glycosylated structures, which are valuable in pharmaceuticals and biomolecular studies, showcasing the chemical versatility and utility of isoxazole-based intermediates in synthesizing biologically relevant compounds (Fehmi Damkaci and P. DeShong, 2003).
Novel Bioactivation Pathway
A study on the bioactivation pathway of an unsubstituted isoxazole in human liver microsomes revealed a novel mechanism involving isoxazole ring opening. This insight into the metabolic processing of isoxazole derivatives has implications for understanding their pharmacokinetics and potential toxicities, which is crucial for the development of safer and more effective drugs (Jian Yu et al., 2011).
Larvicidal Activity and Organic Photoredox Catalysis
Isoxazole-5(4H)-ones, through continuous flow photochemical synthesis, were investigated for their larvicidal activity against Aedes aegypti. This study not only provides a novel methodology for synthesizing isoxazole derivatives but also explores their potential application in controlling mosquito populations, which is a significant public health concern (Ana Beatriz S. Sampaio et al., 2023).
Mécanisme D'action
Target of Action
The primary target of 1-(3-isoxazolyl)-N-methylethanamine is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . GABA is a major inhibitory neurotransmitter in the central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition.
Mode of Action
This compound acts as a non-competitive antagonist of the GABACl . This means it binds to a site on the GABA receptor that is distinct from the active site, preventing the opening of the chloride channel. This inhibition disrupts the normal functioning of the GABAergic system, leading to a paralytic action in the target organism, which ultimately leads to death .
Biochemical Pathways
This disruption can lead to a variety of downstream effects, including paralysis and death in the target organism .
Pharmacokinetics
It is known that the compound has a good bioavailability, as evidenced by its effectiveness in treating mite infestations
Result of Action
The primary result of this compound’s action is the paralysis and subsequent death of the target organism, specifically mites . This is achieved through the compound’s antagonistic action on the GABACl, disrupting the normal functioning of the GABAergic system.
Safety and Hazards
Orientations Futures
Isoxazole and its derivatives have shown promising results in various fields of medicinal chemistry. They have been found to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . Therefore, the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge could lead to the development of clinically viable drugs .
Propriétés
IUPAC Name |
N-methyl-1-(1,2-oxazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5(7-2)6-3-4-9-8-6/h3-5,7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFPOQQLWYUCCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



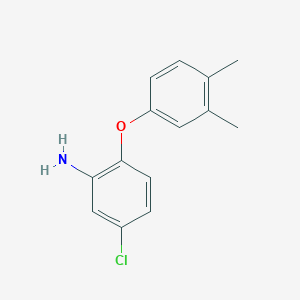
![5-Chloro-2-[2-(1-piperidinyl)ethoxy]phenylamine](/img/structure/B3164899.png)
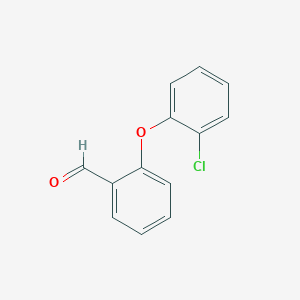
![[4-(4-Phenylpiperazin-1-yl)benzyl]amine](/img/structure/B3164919.png)
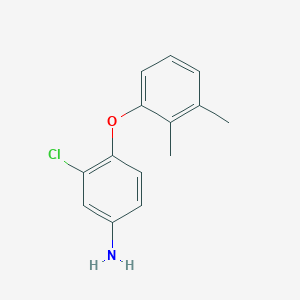
![{1-[(2-Fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3164938.png)
![1-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}methanamine](/img/structure/B3164943.png)
![2-chloro-N-[5-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3164946.png)
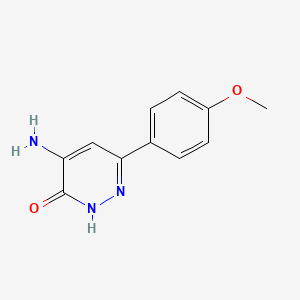

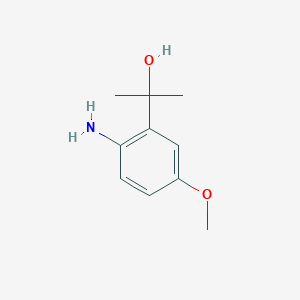
![(2R,4'R,8a'R)-1-(tert-butoxycarbonyl)-6'-oxohexahydrospiro[pyrrolidine-2,7'-pyrrolo[2,1-b][1,3]thiazine]-4'-carboxylic acid](/img/structure/B3164988.png)
![(2S)-[[N-(tert-Butoxycarbonyl)-N-methyl-L-alanyl]amino](cyclohexyl)ethanoic acid](/img/structure/B3164989.png)
![9H-Carbazol-3-amine, 9-[1,1'-biphenyl]-4-yl-N-phenyl-](/img/structure/B3164994.png)